molecular formula C15H9ClO3 B11851101 2-(2-Chlorophenyl)-6-hydroxy-4H-1-benzopyran-4-one CAS No. 140439-32-3

2-(2-Chlorophenyl)-6-hydroxy-4H-1-benzopyran-4-one

Cat. No.: B11851101
CAS No.: 140439-32-3
M. Wt: 272.68 g/mol
InChI Key: MDSBDSGTQVJFIZ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-6-hydroxy-4H-chromen-4-one is a chemical compound belonging to the class of flavonoids, specifically a chromone derivative. This compound is characterized by the presence of a chlorophenyl group and a hydroxy group attached to the chromone structure. Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-6-hydroxy-4H-chromen-4-one typically involves the condensation of 2-chlorobenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization to form the chromone ring. The reaction conditions often include the use of ethanol as a solvent and a base such as potassium hydroxide or sodium hydroxide. The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(2-Chlorophenyl)-6-hydroxy-4H-chromen-4-one.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-6-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The chromone ring can be reduced to form a dihydrochromone derivative.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2-(2-Chlorophenyl)-6-oxo-4H-chromen-4-one.

    Reduction: Formation of 2-(2-Chlorophenyl)-6-hydroxy-4H-dihydrochromen-4-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antioxidant and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and cardiovascular disorders.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-6-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-4H-chromen-4-one: Lacks the hydroxy group, resulting in different chemical properties.

    2-(4-Chlorophenyl)-6-hydroxy-4H-chromen-4-one: Chlorine atom is positioned differently, affecting its reactivity.

    2-(2-Bromophenyl)-6-hydroxy-4H-chromen-4-one: Bromine atom instead of chlorine, leading to variations in biological activity.

Uniqueness

2-(2-Chlorophenyl)-6-hydroxy-4H-chromen-4-one is unique due to the specific positioning of the chlorophenyl and hydroxy groups, which contribute to its distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

140439-32-3

Molecular Formula

C15H9ClO3

Molecular Weight

272.68 g/mol

IUPAC Name

2-(2-chlorophenyl)-6-hydroxychromen-4-one

InChI

InChI=1S/C15H9ClO3/c16-12-4-2-1-3-10(12)15-8-13(18)11-7-9(17)5-6-14(11)19-15/h1-8,17H

InChI Key

MDSBDSGTQVJFIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O)Cl

Origin of Product

United States

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